Ethyl 7-hydroxy-1H-indazole-5-carboxylate
CAS No.: 1197944-13-0
Cat. No.: VC2699942
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1197944-13-0 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.2 g/mol |
| IUPAC Name | ethyl 7-hydroxy-1H-indazole-5-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O3/c1-2-15-10(14)6-3-7-5-11-12-9(7)8(13)4-6/h3-5,13H,2H2,1H3,(H,11,12) |
| Standard InChI Key | HUZCBEDXVPHTFW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C(=C1)O)NN=C2 |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C(=C1)O)NN=C2 |
Introduction
Chemical Structure and Identification
Ethyl 7-hydroxy-1H-indazole-5-carboxylate consists of an indazole core structure with two key functional groups: a hydroxy group at position 7 and an ethyl carboxylate group at position 5. The indazole ring system itself is a bicyclic aromatic heterocycle containing two nitrogen atoms in a fused ring arrangement. The chemical identity of this compound is well-established through various identification parameters as detailed in Table 1.
Table 1: Chemical Identification Parameters of Ethyl 7-hydroxy-1H-indazole-5-carboxylate
| Parameter | Value |
|---|---|
| CAS Registry Number | 1197944-13-0 |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.2 g/mol |
| IUPAC Name | ethyl 7-hydroxy-1H-indazole-5-carboxylate |
| SMILES Notation | CCOC(=O)C1=CC2=C(NN=C2)C(O)=C1 |
| InChI | InChI=1S/C10H10N2O3/c1-2-15-10(14)6-3-7-5-11-12-9(7)8(13)4-6/h3-5,13H,2H2,1H3,(H,11,12) |
| InChIKey | HUZCBEDXVPHTFW-UHFFFAOYSA-N |
The molecular structure features an indazole core with a hydroxy group that can participate in hydrogen bonding, while the ethyl carboxylate group provides potential for further chemical modifications and interactions with biological targets . The presence of these functional groups contributes to the compound's chemical reactivity and potential applications in medicinal chemistry and organic synthesis.
Physical and Chemical Properties
Ethyl 7-hydroxy-1H-indazole-5-carboxylate exists as a solid at room temperature with specific physical properties that influence its handling, storage, and application in research settings. Understanding these properties is crucial for researchers working with this compound.
In terms of stability, the compound requires proper storage conditions to maintain its integrity. Different suppliers recommend either refrigeration (2-8°C) or room temperature storage, suggesting moderate thermal stability . Its shelf life can be extended under appropriate storage conditions, making it suitable for long-term research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume